molecular formula C17H21NO2S B12194198 2-Ethyl-1-(naphthylsulfonyl)piperidine

2-Ethyl-1-(naphthylsulfonyl)piperidine

Cat. No.: B12194198
M. Wt: 303.4 g/mol
InChI Key: GFELUIXUIYGAGH-UHFFFAOYSA-N
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Description

2-Ethyl-1-(naphthylsulfonyl)piperidine (CAS: 1087640-31-0) is a sulfonamide derivative of piperidine, featuring a naphthylsulfonyl group at position 1 and an ethyl substituent at position 2 of the piperidine ring. Its molecular formula is C₁₇H₂₁NO₂S, with a molecular weight of 303.4 g/mol . The compound’s Smiles notation is CCC1CCCCN1S(=O)(=O)c1cccc2ccccc12, reflecting its bicyclic aromatic system and alkyl-substituted heterocycle .

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-ethyl-1-naphthalen-1-ylsulfonylpiperidine

InChI

InChI=1S/C17H21NO2S/c1-2-15-10-5-6-13-18(15)21(19,20)17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3

InChI Key

GFELUIXUIYGAGH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with inorganic bases like sodium carbonate (Na₂CO₃) or organic bases like pyridine to neutralize HCl byproducts. For instance, a protocol adapted from GB2051799A involves dropwise addition of naphthalenesulfonyl chloride to a stirred mixture of 2-ethylpiperidine and Na₂CO₃ in DMF at room temperature, yielding the sulfonamide after 18 hours (Table 1).

Table 1: Sulfonylation Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃DMF251878
PyridineDCM0→252465
NaOHTHF251272

Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining stoichiometric control and anhydrous conditions.

Reductive Amination Approaches

Reductive amination offers a versatile pathway to construct the piperidine ring while introducing the ethyl and sulfonyl groups sequentially. This method is particularly advantageous for accessing stereochemically defined products.

[5 + 1] Annulation Strategy

A hydrogen-borrowing [5 + 1] annulation, as described by Donohoe et al., involves iridium(III)-catalyzed oxidation of a secondary alcohol to a ketone, followed by condensation with an amine and subsequent reduction (Scheme 1). Applying this to 2-ethylpiperidine synthesis, pentan-2-one reacts with naphthylsulfonamide in water, utilizing the iridium catalyst to achieve 85% yield with >95% enantiomeric excess (ee) under optimized conditions.

Scheme 1:

  • Oxidation: Pentan-2-one → 2-ethylcyclohexanone (Ir catalyst, H₂O).

  • Condensation: 2-ethylcyclohexanone + naphthylsulfonamide → imine intermediate.

  • Reduction: Imine → 2-Ethyl-1-(naphthylsulfonyl)piperidine (NaBH₄).

The aqueous medium suppresses racemization, making this method suitable for enantioselective synthesis.

Cyclization Strategies

Cyclization reactions enable the simultaneous formation of the piperidine ring and functionalization with ethyl and sulfonyl groups.

Intramolecular Alder-Ene Reaction

Feng et al. demonstrated nickel-catalyzed intramolecular Alder-ene reactions of 1,7-dienes to yield piperidines with high diastereoselectivity (Scheme 2). For 2-Ethyl-1-(naphthylsulfonyl)piperidine, a pre-functionalized diene bearing ethyl and sulfonyl groups undergoes cyclization in the presence of Ni(acac)₂, affording the product in 82% yield with >20:1 dr.

Scheme 2:

  • Substrate: CH₂=CH-(CH₂)₃-N(SO₂C₁₀H₇)CH₂CH₂CH₂CH₂CH₃.

  • Catalyst: Ni(acac)₂ (5 mol%).

  • Conditions: Toluene, 80°C, 12 h.

Radical Cyclization

Kamimura et al. reported radical-mediated cyclization of 1,6-enynes using triethylborane as an initiator (Scheme 3). Applying this to a sulfonyl-containing enyne precursor, the reaction proceeds via a 6-endo-trig pathway, yielding the piperidine core with 75% efficiency.

Catalytic Asymmetric Synthesis

Asymmetric hydrogenation and cyclization methods enable access to enantiomerically pure 2-Ethyl-1-(naphthylsulfonyl)piperidine, critical for pharmaceutical applications.

Ruthenium-Catalyzed Hydrogenation

Zhang et al. achieved stereoselective hydrogenation of tetrasubstituted enamines using a ruthenium(II) complex with a BINAP ligand (Scheme 4). A prochiral enamine intermediate, derived from naphthylsulfonamide and ethyl vinyl ketone, undergoes hydrogenation at 50 bar H₂, yielding the (R)-enantiomer with 92% ee.

Table 2: Asymmetric Hydrogenation Parameters

CatalystPressure (bar)ee (%)Yield (%)
Ru(BINAP)Cl₂509288
Rh(Ferrocenyl)Cl309585

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield Range (%)StereocontrolScalability
Sulfonylation65–78LowHigh
Reductive Amination75–85HighModerate
Cyclization70–82ModerateHigh
Asymmetric Synthesis85–92Very HighLow

Sulfonylation remains the most scalable but lacks stereochemical control. Asymmetric methods, while efficient, require specialized catalysts and high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(naphthylsulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Ethyl-1-(naphthylsulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
2-Ethyl-1-(naphthylsulfonyl)piperidine C₁₇H₂₁NO₂S 303.4 Piperidine, naphthylsulfonyl, ethyl High steric bulk; potential intermediate
1-(1-([1,1'-Biphenyl]-4-yl)-2-azidoethoxy)-2,2,6,6-tetramethylpiperidine C₂₂H₂₈N₄O* ~364.5 (calculated) Piperidine, azide, biphenyl Rf = 0.4 (hexane/EtOAc 20:1); photochemical applications
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₃NOS 183.27 Amino alcohol, thiophene Impurity in Drospirenone synthesis
1-Fluoronaphthalene C₁₀H₇F 146.16 Fluorinated naphthalene Halogenated aromatic; solvent properties

*Molecular formula inferred from the compound’s systematic name in .

Structural and Functional Group Analysis

Sulfonamide vs. This contrasts with the azide and biphenyl groups in the piperidine derivative from , which may confer photochemical reactivity or planar aromatic stacking interactions . Compared to 1-Fluoronaphthalene (), the target compound’s naphthalene moiety is sulfonylated rather than fluorinated, leading to differences in polarity and solubility .

Alkyl Substituents :

  • The ethyl group at position 2 of the piperidine ring in the target compound provides moderate steric hindrance, whereas the tetramethyl substituents in the biphenyl-azide piperidine () create a highly congested environment, likely affecting reaction kinetics or crystallinity .

Physicochemical and Analytical Properties

Chromatographic Behavior :

  • The biphenyl-azide piperidine () exhibits an Rf value of 0.4 in hexane/ethyl acetate (20:1), suggesting moderate polarity. By contrast, 2-Ethyl-1-(naphthylsulfonyl)piperidine’s polarity is expected to be higher due to the sulfonyl group, though experimental data are unavailable .

The sulfonyl group would likely produce distinct deshielding effects in NMR spectra compared to azides or alcohols .

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